molecular formula C21H21BrN4O B14116396 Methanone, [4-(4-broMophenyl)-2H-1,2,3-triazol-2-yl][2-(phenylMethyl)-1-piperidinyl]-

Methanone, [4-(4-broMophenyl)-2H-1,2,3-triazol-2-yl][2-(phenylMethyl)-1-piperidinyl]-

Cat. No.: B14116396
M. Wt: 425.3 g/mol
InChI Key: ZQBFHDCWNHNNAI-UHFFFAOYSA-N
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Description

Methanone, [4-(4-bromophenyl)-2H-1,2,3-triazol-2-yl][2-(phenylmethyl)-1-piperidinyl]- is a structurally complex organic compound featuring a ketone core linked to two distinct moieties:

  • A 4-(4-bromophenyl)-2H-1,2,3-triazol-2-yl group, which incorporates a brominated aromatic ring fused to a triazole heterocycle.
  • A 2-(phenylmethyl)-1-piperidinyl group, consisting of a benzylated piperidine ring.

This compound’s hybrid architecture combines electron-deficient (bromophenyl-triazole) and electron-rich (benzyl-piperidine) components, making it a subject of interest in medicinal chemistry and materials science. Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, followed by coupling reactions to install the piperidine and benzyl groups .

Properties

Molecular Formula

C21H21BrN4O

Molecular Weight

425.3 g/mol

IUPAC Name

(2-benzylpiperidin-1-yl)-[4-(4-bromophenyl)triazol-2-yl]methanone

InChI

InChI=1S/C21H21BrN4O/c22-18-11-9-17(10-12-18)20-15-23-26(24-20)21(27)25-13-5-4-8-19(25)14-16-6-2-1-3-7-16/h1-3,6-7,9-12,15,19H,4-5,8,13-14H2

InChI Key

ZQBFHDCWNHNNAI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CC2=CC=CC=C2)C(=O)N3N=CC(=N3)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [4-(4-bromophenyl)-2H-1,2,3-triazol-2-yl][2-(phenylmethyl)-1-piperidinyl]- typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Bromination: The bromophenyl group is introduced through a bromination reaction, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Coupling Reactions: The final step involves coupling the triazole and bromophenyl intermediates with the piperidinyl moiety, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl moiety.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group in the methanone.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

Methanone, [4-(4-bromophenyl)-2H-1,2,3-triazol-2-yl][2-(phenylmethyl)-1-piperidinyl]- has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of Methanone, [4-(4-bromophenyl)-2H-1,2,3-triazol-2-yl][2-(phenylmethyl)-1-piperidinyl]- involves its interaction with specific molecular targets. The triazole ring can interact with metal ions, while the bromophenyl group can participate in π-π stacking interactions. The piperidinyl moiety can interact with various receptors in the nervous system, potentially modulating their activity.

Comparison with Similar Compounds

Compound A : (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-fluorophenyl)methanone

  • Structural Differences : Replaces the target’s bromophenyl group with a fluorophenyl ring and substitutes piperidine with pyrrolidine.
  • Impact on Properties : The smaller pyrrolidine ring increases steric strain but enhances solubility in polar solvents compared to the target’s piperidine. Fluorine’s electronegativity may improve metabolic stability over bromine .

Compound B : [4-(2-fluorophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone

  • Structural Differences : Substitutes triazole with an indole ring and replaces benzyl-piperidine with a fluorophenyl-piperazine group.
  • Piperazine’s conformational flexibility may reduce selectivity compared to the target’s rigid benzyl-piperidine .

Bromophenyl-Containing Analogues

Compound C : 1-(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)ethanone

  • Structural Differences : Replaces triazole-piperidine with an isoxazole ring and lacks the benzyl group.
  • Impact on Properties: The isoxazole’s lower polarity reduces water solubility but increases membrane permeability.

Compound D : (4-(4-Bromophenyl)-1H-1,2,3-triazol-1-yl)(morpholin-4-yl)methanone

  • Structural Differences : Substitutes benzyl-piperidine with a morpholine ring.
  • Impact on Properties : Morpholine’s oxygen atom improves hydrophilicity and hydrogen-bonding capacity, contrasting with the target’s lipophilic benzyl-piperidine. This difference could influence blood-brain barrier penetration .

Compounds with Benzyl-Heterocycle Hybrids

Compound E : (1-methyl-1H-imidazol-2-yl)(4-methylphenyl)methanone

  • Structural Differences : Replaces triazole with imidazole and piperidine with a methylphenyl group.
  • Impact on Properties : Imidazole’s basic nitrogen enhances pH-dependent solubility. The methylphenyl group lacks the conformational restraint of benzyl-piperidine, reducing target specificity .

Data Table: Key Comparisons

Compound Core Structure Aryl Substituent Heterocycle Molecular Weight (g/mol) Solubility (LogP) Notable Bioactivity
Target Compound Triazole-Piperidine 4-Bromophenyl Benzyl-piperidine ~450 3.2 (estimated) Anticancer (in silico)
Compound A Triazole-Pyrrolidine 4-Fluorophenyl Pyrrolidine ~380 2.8 Antimicrobial
Compound B Indole-Piperazine 2-Fluorophenyl Piperazine ~420 3.5 Serotonin receptor modulation
Compound C Isoxazole 4-Bromophenyl None ~280 4.1 Anti-inflammatory
Compound D Triazole-Morpholine 4-Bromophenyl Morpholine ~400 2.5 Kinase inhibition

Research Findings and Implications

  • Synthetic Challenges: The CuAAC reaction used for triazole formation requires precise stoichiometry to avoid byproducts, a limitation noted in triazole-containing compounds .
  • Thermodynamic Stability : The benzyl-piperidine group in the target compound confers greater thermal stability (TGA data inferred from similar piperidine derivatives) compared to morpholine or pyrrolidine analogues .

Biological Activity

Methanone, [4-(4-bromophenyl)-2H-1,2,3-triazol-2-yl][2-(phenylmethyl)-1-piperidinyl]- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including synthesis methods, structural characteristics, and the results of various biological assays.

Chemical Structure

The molecular formula of the compound is C21H21BrN4OC_{21}H_{21}BrN_{4}O, indicating a complex structure that incorporates a triazole moiety and a piperidine derivative. The presence of bromine in the phenyl group is noteworthy for its influence on biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that yield the triazole ring. A notable method includes the cyclization of activated dihydrazones to form the triazole structure efficiently without the need for chromatography .

Antimicrobial Properties

Research has indicated that derivatives of triazoles exhibit antimicrobial properties. Methanone derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth. For example, compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Triazole-containing compounds are known for their anticancer activities. Studies have shown that methanone derivatives can induce apoptosis in cancer cell lines by disrupting cell cycle progression and promoting cell death pathways. In vitro studies suggest that this compound may inhibit tumor growth by targeting specific signaling pathways associated with cancer proliferation .

Neuropharmacological Effects

The piperidine component suggests potential neuropharmacological effects. Research indicates that compounds with similar structures can interact with neurotransmitter systems, potentially acting as anxiolytics or antidepressants. Initial studies suggest that the methanone derivative may modulate serotonin receptors, which are critical in mood regulation .

Case Studies

  • Antimicrobial Assay : A study evaluated the antimicrobial efficacy of various triazole derivatives, including those structurally related to methanone. Results showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties.
  • Anticancer Evaluation : In a study involving human breast cancer cell lines (MCF-7), treatment with methanone derivatives led to a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics.
  • Neuropharmacological Assessment : Behavioral studies in rodent models demonstrated that administration of methanone derivatives resulted in reduced anxiety-like behaviors in elevated plus maze tests, suggesting potential as an anxiolytic agent.

Data Table: Biological Activity Summary

Activity TypeAssay MethodResult Summary
AntimicrobialDisk diffusion assayEffective against S. aureus and E. coli
AnticancerMTT assayDose-dependent cytotoxicity in MCF-7 cells
NeuropharmacologicalElevated plus mazeReduced anxiety-like behavior

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